molecular formula C24H20O5 B2919907 3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one CAS No. 610751-95-6

3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one

Cat. No.: B2919907
CAS No.: 610751-95-6
M. Wt: 388.419
InChI Key: MFRNQUFMSVXSOG-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted at the 3-position with a 2-methoxyphenyl group and at the 7-position with a (4-methoxyphenyl)methoxy moiety. This compound belongs to the isoflavone class, known for diverse biological activities, including enzyme inhibition and antioxidant effects. Its molecular formula is C₂₄H₂₀O₅, with a molecular weight of 412.4 g/mol.

Properties

IUPAC Name

3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-26-17-9-7-16(8-10-17)14-28-18-11-12-20-23(13-18)29-15-21(24(20)25)19-5-3-4-6-22(19)27-2/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRNQUFMSVXSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one typically involves the condensation of appropriate substituted benzaldehydes with 2-hydroxyacetophenone derivatives under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate. The resulting intermediate undergoes cyclization to form the chromenone core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydro derivatives with reduced chromenone core.

    Substitution: Halogenated flavonoid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its antioxidant properties and ability to scavenge free radicals.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Key Structural and Functional Insights

Substituent Position and Electronic Effects :

  • The 2-methoxyphenyl group at C3 in the target compound introduces steric hindrance and ortho-substitution effects, which may alter binding affinity compared to para-substituted analogs like G1 .
  • The (4-methoxyphenyl)methoxy group at C7 provides extended conjugation and increased hydrophobicity compared to hydroxylated derivatives (e.g., Compound 1 in ), enhancing membrane permeability .

Biological Activity Trends: AChE Inhibition: Compounds with basic amine side chains (e.g., G1 in ) show stronger AChE inhibition than methoxy-substituted derivatives, likely due to ionic interactions with the enzyme’s catalytic site . Tyrosinase Inhibition: Hydroxyl groups at C7/C8 (e.g., Compound 111) improve tyrosinase binding via hydrogen bonding, whereas methoxy groups reduce activity . Antimicrobial Activity: Electron-withdrawing groups (e.g., chlorine in 4a) enhance antimicrobial potency compared to methoxy donors .

Physicochemical Properties: Lipophilicity: The target compound’s LogP is estimated to be higher than hydroxylated analogs (e.g., Compound 1) but lower than chlorinated derivatives (e.g., 4a), balancing solubility and bioavailability .

Biological Activity

3-(2-methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-4H-chromen-4-one, a compound belonging to the flavonoid family, has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16O6
  • Molecular Weight : 328.316 g/mol
  • CAS Number : 93876-56-3

Flavonoids, including the compound , are known to exhibit various biological activities through multiple mechanisms:

  • Antioxidant Activity : Flavonoids can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties : They may induce apoptosis in cancer cells and inhibit cell proliferation by modulating signaling pathways such as the MAPK/ERK pathway.
  • Anti-inflammatory Effects : Flavonoids can inhibit pro-inflammatory cytokines and enzymes like COX-2.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF7 (Breast)5.0Induction of apoptosis and cell cycle arrest
HCT116 (Colon)7.5Inhibition of proliferation via MAPK pathway
A549 (Lung)6.0Reactive oxygen species (ROS) generation

These findings indicate that the compound exhibits significant cytotoxicity against these cancer types, suggesting its potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

  • Cytokine Inhibition : It effectively reduced the levels of TNF-alpha and IL-6 in vitro.
  • Animal Models : In a carrageenan-induced paw edema model, it significantly decreased swelling compared to control groups.

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2023) evaluated the efficacy of various flavonoids, including this compound, against breast cancer cell lines. The compound demonstrated an IC50 value of 5.0 µM, significantly lower than standard chemotherapeutics like doxorubicin (IC50 = 10 µM) .

Case Study 2: Anti-inflammatory Potential

In a separate investigation into anti-inflammatory agents, researchers found that this compound reduced the expression of COX-2 by 70% in lipopolysaccharide-stimulated macrophages . This highlights its potential for treating inflammatory diseases.

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